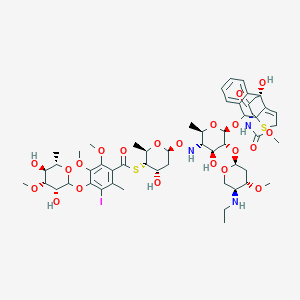![molecular formula C18H26ClN3O2 B236371 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called GABA aminotransferase inhibitors, which are known to modulate the levels of the neurotransmitter GABA in the brain.
Wirkmechanismus
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide increases the levels of GABA in the brain, which can have a calming and relaxing effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has been shown to increase the levels of GABA in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This can have a calming and relaxing effect, and can reduce the severity of symptoms in conditions such as epilepsy, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. It has also been shown to have a good safety profile in animal studies. However, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide. One area of interest is its potential use in the treatment of addiction, particularly for alcohol and cocaine dependence. Another area of interest is its use in the treatment of anxiety and related disorders. Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors, which could have even greater therapeutic potential.
Synthesemethoden
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide can be synthesized by reacting 3-chloro-4-fluoroaniline with 3-methylbutanoyl chloride to form 3-chloro-4-[4-(3-methylbutanoyl)anilino]phenyl chloride. This intermediate is then reacted with piperazine to form the desired compound, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is known to have anxiolytic, anticonvulsant, and sedative effects. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has been studied in animal models of epilepsy, anxiety, and addiction, and has shown promising results in reducing the severity of symptoms.
Eigenschaften
Produktname |
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide |
|---|---|
Molekularformel |
C18H26ClN3O2 |
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-4-17(23)20-14-5-6-16(15(19)12-14)21-7-9-22(10-8-21)18(24)11-13(2)3/h5-6,12-13H,4,7-11H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
ANLUVBKSVKLTGP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)